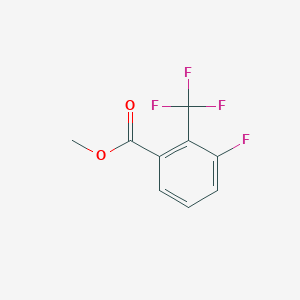![molecular formula C15H21NO2S B12622533 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one CAS No. 918828-13-4](/img/structure/B12622533.png)
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one is a chemical compound that features a unique structure combining an azepane ring, a hydroxyphenyl group, and a sulfanyl propanone moiety
Méthodes De Préparation
The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via nucleophilic substitution reactions.
Introduction of the Sulfanyl Propanone Moiety: The final step involves the addition of the sulfanyl propanone group through thiol-ene reactions or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural stability. The sulfanyl propanone moiety can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one can be compared with similar compounds such as:
1-(Azepan-1-yl)-4-chlorophthalazine: This compound features a chlorophthalazine group instead of the hydroxyphenyl group, leading to different chemical properties and applications.
1-(Azepan-1-yl)-4-methyl-cyclohexyl-methylamine:
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one: The piperazinyl group introduces additional nitrogen atoms, affecting its biological activity and interactions.
Propriétés
Numéro CAS |
918828-13-4 |
|---|---|
Formule moléculaire |
C15H21NO2S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c17-13-5-7-14(8-6-13)19-12-9-15(18)16-10-3-1-2-4-11-16/h5-8,17H,1-4,9-12H2 |
Clé InChI |
NKMGYVGNFITOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)CCSC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
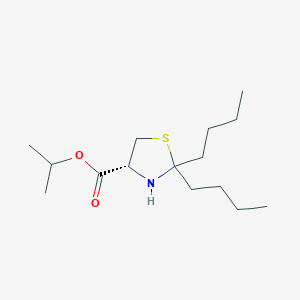
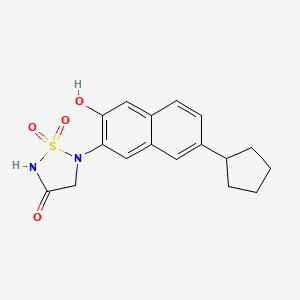
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
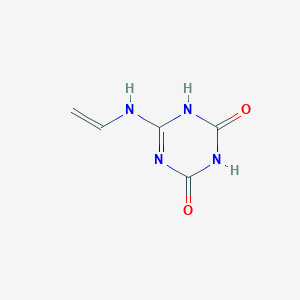
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

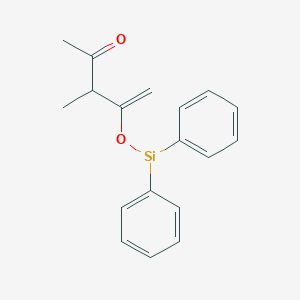
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
